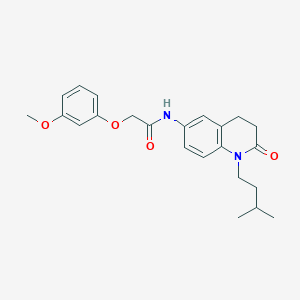
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Insights and Synthetic Pathways
Research has delved into the structural aspects of similar isoquinoline derivatives, exploring their formation, crystalline structures, and properties when interacted with various acids. Notably, studies have highlighted the fluorescence properties of these compounds, revealing that structural modifications can significantly influence their emission characteristics. For instance, certain isoquinoline amides exhibit enhanced fluorescence upon interaction with specific substrates, highlighting their potential as fluorescent probes or in materials science (Karmakar, Sarma, & Baruah, 2007).
The synthesis of isoquinoline derivatives often involves multi-step reactions, showcasing the versatility of these compounds in organic synthesis. For example, the synthesis of (±)-crispine A through an acyliminium ion cyclisation of a related acetamide demonstrates the synthetic utility of isoquinoline frameworks in complex molecule construction (King, 2007).
Biological and Medicinal Applications
Isoquinoline derivatives have been explored for their antitumor activities and interactions with biological molecules. Methoxy-indolo[2,1‐a]isoquinolines and their dihydroderivatives, synthesized through specific reactions, have shown cytostatic activity in vitro, indicating their potential in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988). Furthermore, the exploration of pyridine derivatives as insecticides demonstrates the application of isoquinoline frameworks in developing new pest control agents, showcasing their versatility beyond medical research (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Fluorescence and Chemical Properties
The study of isoquinoline derivatives extends to their fluorescence characteristics, offering insights into their utility in chemical sensing and imaging. The development of novel fluorophores based on isoquinoline structures, exhibiting strong fluorescence across a wide pH range, underpins their potential in biomedical analysis and imaging (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-16(2)11-12-25-21-9-8-18(13-17(21)7-10-23(25)27)24-22(26)15-29-20-6-4-5-19(14-20)28-3/h4-6,8-9,13-14,16H,7,10-12,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOXQCAYQYCLPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

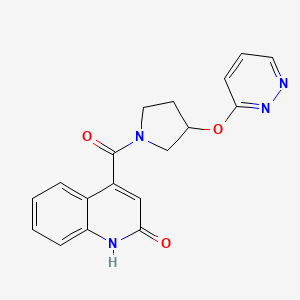

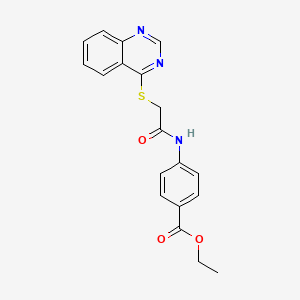
![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-2-carboxamide](/img/structure/B2473105.png)
![1-[6-(Difluoromethyl)pyridazin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2473106.png)
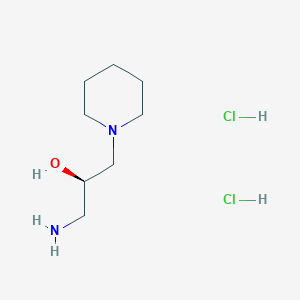
![5-Bromo-1-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]indole-2,3-dione](/img/structure/B2473110.png)
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)

![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)
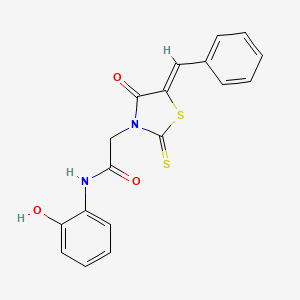

![6-Acetyl-2-(4-fluorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2473118.png)
![Methyl 2-{2-[2-(4-ethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2473119.png)